molecular formula C27H42O10 B12380732 Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide

Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide

Cat. No.: B12380732
M. Wt: 531.6 g/mol
InChI Key: ZOUIYQYRHDDOIF-GFWIGSFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide: is a deuterated labeled derivative of Tetrahydro-11-deoxy-Cortisol. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide involves the deuteration of Tetrahydro-11-deoxy-CortisolThe exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using deuterated precursors, followed by purification steps such as chromatography to isolate the desired product. The final compound is then subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .

Scientific Research Applications

Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide involves its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry. This enables researchers to study the metabolic pathways and interactions of cortisol derivatives in biological systems. The molecular targets and pathways involved include various enzymes and receptors associated with cortisol metabolism .

Comparison with Similar Compounds

Uniqueness: Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it a valuable tool in studies requiring accurate quantification and analysis of cortisol metabolism .

Properties

Molecular Formula

C27H42O10

Molecular Weight

531.6 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-oxo-2-[(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C27H42O10/c1-25-8-5-14(28)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-36-24-21(32)19(30)20(31)22(37-24)23(33)34/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16+,17+,19-,20-,21+,22-,24+,25+,26+,27+/m1/s1/i5D2,11D2,14D

InChI Key

ZOUIYQYRHDDOIF-GFWIGSFGSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4(C(=O)CO[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O

Origin of Product

United States

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